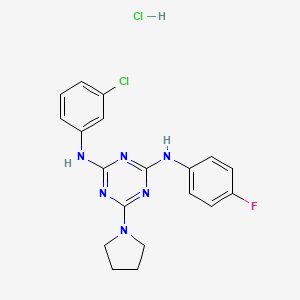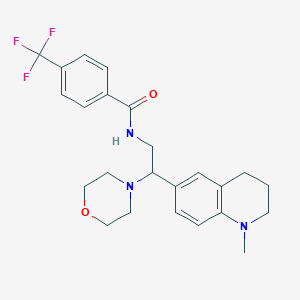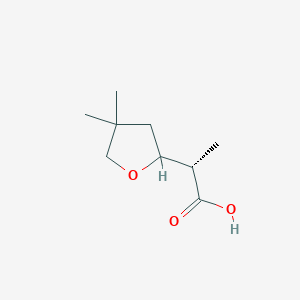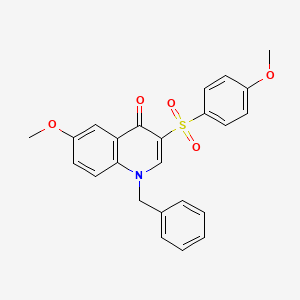![molecular formula C14H15Cl3N2OS B2486106 N-[[4-(2-Aminoethyl)phenyl]methyl]-4,5-dichlorothiophene-2-carboxamide;hydrochloride CAS No. 2418714-11-9](/img/structure/B2486106.png)
N-[[4-(2-Aminoethyl)phenyl]methyl]-4,5-dichlorothiophene-2-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, which are structurally related to the compound , involves intricate chemical processes. For example, practical synthesis methods have been developed for compounds with complex structures, indicating a broad interest in the synthesis of thiophene derivatives and related compounds for various applications, such as CCR5 antagonists, indicating a methodology that might be relevant for synthesizing the compound of interest (Ikemoto et al., 2005).
Molecular Structure Analysis
The molecular structure of thiophene derivatives shows significant variability. Studies have elucidated the crystal structures of related compounds, revealing how molecular conformation is influenced by intramolecular hydrogen bonds and the spatial arrangement of different functional groups. This insight into the molecular structure is crucial for understanding the chemical behavior and reactivity of such compounds (Vasu et al., 2003).
Chemical Reactions and Properties
Research into thiophene derivatives has highlighted their biological activities, including antibacterial and antifungal properties. The chemical reactivity and interaction with biological molecules are key areas of study, providing insights into how these compounds can be utilized in medicinal chemistry and other applications (Vasu et al., 2005).
Scientific Research Applications
Antibacterial and Antifungal Properties
- Thiophene carboxamide derivatives, including structures similar to the chemical , have been studied for their antibacterial and antifungal activities. For instance, certain thiophene-3-carboxamide derivatives have shown effectiveness against various bacterial and fungal strains, highlighting their potential in antimicrobial therapy (Vasu et al., 2003).
Potential in Drug Synthesis
- The chemical structure of thiophene carboxamides, including the one mentioned, has been a subject of interest in drug synthesis. For example, the synthesis of new antibiotic and antibacterial drugs has been explored using thiophene-2-carboxamide as a core structure. This indicates the potential of such compounds in the development of new therapeutic agents (G. Ahmed, 2007).
Role in Chemical Structure and Molecular Conformation Studies
- Compounds with a thiophene carboxamide moiety have been significant in studying molecular conformation and structure. For instance, studies have revealed that certain biologically active thiophene-3-carboxamide derivatives exhibit specific molecular conformations due to intramolecular hydrogen bonding. These studies are crucial for understanding the bioactivity of such compounds and their potential in various applications (Vasu et al., 2005).
Synthesis Methods and Chemical Reactions
- There is research on developing practical synthesis methods for compounds structurally related to N-[[4-(2-Aminoethyl)phenyl]methyl]-4,5-dichlorothiophene-2-carboxamide;hydrochloride. These methods are vital for the production of compounds with potential applications in medicinal chemistry, such as CCR5 antagonists (T. Ikemoto et al., 2005).
Antimicrobial Agents
- Thiophene carboxamide derivatives have been synthesized and studied for their in vitro antibacterial and antifungal activities, indicating their role as potential antimicrobial agents. Their structures have been elucidated using various spectroscopic methods, adding to the understanding of their chemical properties and potential applications (N. Desai et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it were found to have useful medicinal properties, future research might focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in clinical trials .
properties
IUPAC Name |
N-[[4-(2-aminoethyl)phenyl]methyl]-4,5-dichlorothiophene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2OS.ClH/c15-11-7-12(20-13(11)16)14(19)18-8-10-3-1-9(2-4-10)5-6-17;/h1-4,7H,5-6,8,17H2,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCVGZPMLGODPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)CNC(=O)C2=CC(=C(S2)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

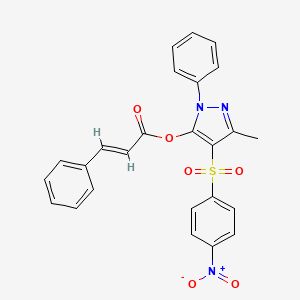
![4-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2486024.png)

![2-((6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2486029.png)
![N-(2-chlorophenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide](/img/structure/B2486030.png)
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(2-oxotetrahydrothiophen-3-yl)propanamide](/img/structure/B2486033.png)
![2-((4-Chlorophenyl)sulfonyl)-1-(p-tolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2486034.png)
![3-(2-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide](/img/structure/B2486035.png)
![2-Chloro-N-[1-(1H-indazol-5-yl)ethyl]acetamide](/img/structure/B2486037.png)
